4-(Dimethoxymethyl)-2-(propylthio)pyrimidine
CAS No.: 193747-11-4
Cat. No.: VC3936047
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193747-11-4 |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 4-(dimethoxymethyl)-2-propylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3 |
| Standard InChI Key | OLOXWDOAMVPHAD-UHFFFAOYSA-N |
| SMILES | CCCSC1=NC=CC(=N1)C(OC)OC |
| Canonical SMILES | CCCSC1=NC=CC(=N1)C(OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-(Dimethoxymethyl)-2-(propylthio)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring system containing two nitrogen atoms. The compound’s structure includes:
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A dimethoxymethyl group (-CH(OCH)) at the 4-position, which enhances solubility and serves as a potential site for further chemical modifications.
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A propylthio group (-S-CHCHCH) at the 2-position, contributing to lipophilicity and influencing molecular interactions .
Table 1: Key Chemical Identifiers
Synonyms and Alternate Designations
The compound is referenced under multiple names in literature, including:
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2-(Propylthio)-4-(dimethoxymethyl)pyrimidine
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4-Dimethoxymethyl-2-propylsulfanyl-pyrimidine
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(dimethoxymethyl)-2-(propylthio)pyrimidine typically involves multi-step reactions starting from pyrimidine precursors. Key steps include:
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Functionalization of the Pyrimidine Ring: Introduction of the propylthio group via nucleophilic substitution or coupling reactions.
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Protection/Modification at the 4-Position: Installation of the dimethoxymethyl group using acetal-protecting strategies to prevent unwanted side reactions .
A patent by SmithKline Beecham Corporation (US6335340 B1) details the preparation of analogous pyrimidine derivatives, highlighting the use of thiourea derivatives and alkylation agents to introduce sulfur-containing substituents .
Table 2: Representative Synthetic Protocol
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiolation at C2 | Propyl mercaptan, base | 2-(Propylthio)pyrimidine |
| 2 | Acetal Formation at C4 | Dimethoxyacetone, acid catalyst | Dimethoxymethyl substitution |
Purification and Characterization
Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation is achieved via:
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Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions.
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Mass Spectrometry (MS): High-resolution MS confirms molecular weight .
Patent Landscape and Industrial Relevance
Key Patents
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US6335340 B1: Covers methods for synthesizing pyrimidine derivatives with antiviral properties .
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US20030069243 A1: Describes analogs with enhanced bioavailability for antibacterial applications .
Future Directions and Research Gaps
Unexplored Therapeutic Areas
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Neuropharmacology: Potential modulation of neurotransmitter systems via sulfur-mediated interactions.
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Antifungal Activity: Exploration against resistant fungal strains.
Synthetic Optimization
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